molecular formula C8H4N2S B1584555 3-Cyanophenyl isothiocyanate CAS No. 3125-78-8

3-Cyanophenyl isothiocyanate

Cat. No. B1584555
CAS RN: 3125-78-8
M. Wt: 160.2 g/mol
InChI Key: UXCYPHCFQAFVFH-UHFFFAOYSA-N
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Description

3-Cyanophenyl isothiocyanate, also known as 3-isothiocyanatobenzonitrile, is an organic building block containing an isocyanate group . It has the molecular formula C8H4N2S .


Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .


Molecular Structure Analysis

The molecular structure of 3-Cyanophenyl isothiocyanate is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

3-Cyanophenyl isothiocyanate may be used in the synthesis of ((3-cyanophenyl)amino) ((2-phenylethyl)amino)methane- 1-thione and N - ((3-cyanophenyl)carbamothioyl)benzimidamide .


Physical And Chemical Properties Analysis

The density of 3-Cyanophenyl isothiocyanate is 1.1±0.1 g/cm3 . Its boiling point is 303.1±25.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 54.3±3.0 kJ/mol . The flash point is 137.1±23.2 °C . The index of refraction is 1.604 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Heterocycles : The reaction of 2-cyanophenyl isothiocyanate with Mn(III) acetate leads to the formation of new polycondensed heterocycles. This synthesis is crucial for developing novel compounds with potential applications in various fields including material science and pharmaceuticals (Calestani et al., 2001).

Biological and Medical Research

  • Apoptosis and Cancer Research : Isothiocyanates like phenethyl isothiocyanate demonstrate apoptosis induction in cancer cells. This implies that 3-Cyanophenyl isothiocyanate could have similar potential in cancer research for understanding and inducing apoptosis in tumor cells (Yu et al., 1998).
  • Anti-Tumor Activity : Studies on isothiocyanates have shown that they can inhibit tumor growth, suggesting potential therapeutic applications for 3-Cyanophenyl isothiocyanate in treating cancers like multiple myeloma (Jakubikova et al., 2011).
  • Synthesis of Anti-Cancer Compounds : The reaction of aminophenyl triazinones with aryl isothiocyanates, including compounds like 3-Cyanophenyl isothiocyanate, has produced compounds with pronounced anti-cancer activity (Voskoboynik et al., 2018).

Chemical Analysis and Imaging

  • Mitochondrion Imaging : A study involving an isothiocyanate-functionalized compound demonstrates its use in highly specific and photostable mitochondrion imaging, suggesting potential applications for 3-Cyanophenyl isothiocyanate in biological imaging and diagnostics (Zhang et al., 2015).

Chemopreventive Functions

  • Inhibition of Carcinogenesis : Isothiocyanates are known to inhibit carcinogenesis in laboratory animals, indicating that 3-Cyanophenyl isothiocyanate might have similar properties. This could be particularly significant in lung and esophageal cancer prevention (Hecht, 2000).

Chemotherapy Enhancement

  • Enhancing Anti-Myeloma Activity : Isothiocyanates have shown to enhance the activity of conventional and novel therapies in multiple myeloma, suggesting that 3-Cyanophenyl isothiocyanate could be used in combination therapies to improve treatment outcomes in cancer (Jakubikova et al., 2011).

Pharmacology

  • Antimicrobial Applications : Compounds bearing the sulfonamide moiety, including derivatives of isothiocyanates, have been synthesized and evaluated for their antimicrobial properties, suggesting potential uses for 3-Cyanophenyl isothiocyanate in this area (Darwish et al., 2014).

Analytical Chemistry

  • Quantitation of Organic Isothiocyanates : A method for quantitating organic isothiocyanates, including potentially 3-Cyanophenyl isothiocyanate, has been described, useful in analytical chemistry for sensitive measurement of these compounds (Zhang et al., 1992).

Safety And Hazards

3-Cyanophenyl isothiocyanate is toxic if inhaled . It causes severe skin burns and eye damage . It is harmful if swallowed or in contact with skin . It may cause respiratory irritation .

Future Directions

The novel synthesis method of isothiocyanates has the potential to realize the industrial production of some complicated isothiocyanates . It is also used in laboratories .

properties

IUPAC Name

3-isothiocyanatobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-5-7-2-1-3-8(4-7)10-6-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCYPHCFQAFVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C=S)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185179
Record name Benzonitrile, 3-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanophenyl isothiocyanate

CAS RN

3125-78-8
Record name 3-Isothiocyanatobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3125-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3-isothiocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 3-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyanophenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
V Kumar, H Rana, MP Kaushik - Analyst, 2011 - pubs.rsc.org
A series of novel thiourea based receptors (1–12) with different signaling units and spacers have been synthesized for the detection of cyanide ion. Among these receptors, 4,4′-bis-[3-(…
Number of citations: 29 pubs.rsc.org
V Kumar - Bulletin of the Chemical Society of Japan, 2021 - journal.csj.jp
In the realm of supramolecular chemistry, the development in synthetic receptors for harmful analytes has attracted substantial attention in recent decades due to the fact that a huge …
Number of citations: 13 www.journal.csj.jp
HY Kim, SH Kwak, GH Lee, YD Gong - Tetrahedron, 2014 - Elsevier
… To a suspension of benzamidine hydrochloride (2.0 mmol) in dichloromethane were added 3-cyanophenyl isothiocyanate (2.0 mmol) and triethylamine (6.0 mmol), and stirred for 24 h …
Number of citations: 40 www.sciencedirect.com
X Florence, S Sebille, P De Tullio, P Lebrun… - Bioorganic & medicinal …, 2009 - Elsevier
The present work aimed at exploring a series of diversely 4-arylthiourea-substituted R/S-3,4-dihydro-2,2-dimethyl-6-halo-2H-1-benzopyrans structurally related to (±)-cromakalim. These …
Number of citations: 26 www.sciencedirect.com
M Leigh, DJ Raines, CE Castillo… - …, 2011 - Wiley Online Library
… were synthesised by refluxing N 2 H 4 ⋅H 2 O (Sigma–Aldrich) with equimolar amounts of 4-cyanophenyl isothiocyanate (Alfa Aeasar) and 3-cyanophenyl isothiocyanate (Aldrich) …
X Florence, S Dilly, P De Tullio, B Pirotte… - Bioorganic & medicinal …, 2011 - Elsevier
… 3-Cyanophenyl isothiocyanate (789 mg, 4.92 mmol) was added to a solution of 15b (1.20 g, 4.10 mmol) in methylene chloride (5 ml). After 30 min, the solvent was removed under …
Number of citations: 14 www.sciencedirect.com
X Florence, V Desvaux, E Goffin, P De Tullio… - European journal of …, 2014 - Elsevier
The present study described the synthesis of original R/S-6-alkylsulfonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans bearing a 3- or 4-substituted phenylthiourea or phenylurea …
Number of citations: 8 www.sciencedirect.com
B Pirotte, X Florence, E Goffin, P Lebrun - MedChemComm, 2019 - pubs.rsc.org
… 3-Cyanophenyl isothiocyanate (415 mg, 2.59 mmol) was added to a solution of 4-amino-6-chloro-3,4-dihydro-2,2-dimethyl-2H-benzoxazine (13) (500 mg, 2.35 mmol) in methylene …
Number of citations: 2 pubs.rsc.org
CY Ho, DW Ludovici, USM Maharoof… - Journal of medicinal …, 2005 - ACS Publications
… This material was prepared by the method described for 17 starting from 5,6-dimethoxyindan-1-one and 3-cyanophenyl isothiocyanate. Reverse phase HPLC was used to further purify …
Number of citations: 34 pubs.acs.org
B Pirotte, X Florence, E Goffin, F Leleux… - Medicinal …, 2022 - ingentaconnect.com
Aims: The present study aimed at characterizing the impact of the presence or absence of fluorine atoms on the phenyl and benzopyran rings of 4-phenyl(thio)ureido-substituted 2,2- …
Number of citations: 4 www.ingentaconnect.com

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